molecular formula C7H10N3O2P B1202242 N-Benzoylphosphotriamide CAS No. 27809-58-1

N-Benzoylphosphotriamide

Cat. No.: B1202242
CAS No.: 27809-58-1
M. Wt: 199.15 g/mol
InChI Key: QWRRQZBBXJTUIC-UHFFFAOYSA-N
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Description

N-Benzoylphosphotriamide is an organic compound characterized by the presence of both amide and phosphoryl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoylphosphotriamide typically involves the reaction of benzoyl chloride with a phosphorylating agent such as phosphoryl chloride in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Benzoylphosphotriamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include phosphoryl derivatives, phosphine oxides, and substituted benzamides.

Scientific Research Applications

N-Benzoylphosphotriamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: this compound is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-Benzoylphosphotriamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.

Comparison with Similar Compounds

    N-diaminophosphorylbenzene: Similar structure but lacks the amide group.

    N-diaminophosphorylacetamide: Contains an acetamide group instead of a benzamide group.

    N-diaminophosphorylphenylamine: Similar structure but with an amine group instead of an amide group.

Uniqueness: N-Benzoylphosphotriamide is unique due to the presence of both amide and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

27809-58-1

Molecular Formula

C7H10N3O2P

Molecular Weight

199.15 g/mol

IUPAC Name

N-diaminophosphorylbenzamide

InChI

InChI=1S/C7H10N3O2P/c8-13(9,12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H5,8,9,10,11,12)

InChI Key

QWRRQZBBXJTUIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NP(=O)(N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NP(=O)(N)N

Synonyms

N-benzoylphosphotriamide

Origin of Product

United States

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